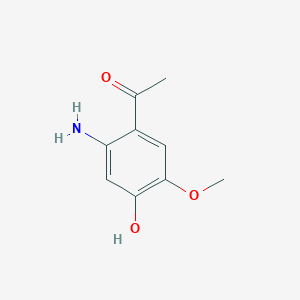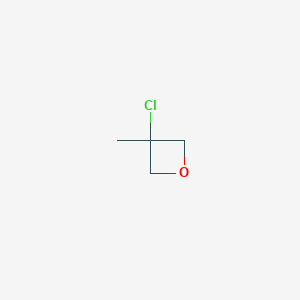
3-Chloro-3-methyl-oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-methyl-oxetane: is an organic compound characterized by a four-membered oxetane ring with a chlorine atom and a methyl group attached to the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Chloro-3-methyl-oxetane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chloro-2-methylpropene with a suitable base, such as sodium hydride, in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through an intramolecular nucleophilic substitution, forming the oxetane ring.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
3-Chloro-3-methyl-oxetane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 3-methyl-3-hydroxy-oxetane.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Ring-Opening Reactions: Under acidic or basic conditions, the oxetane ring can be opened to yield linear or branched products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Ring-Opening: Hydrochloric acid (HCl) or sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Substitution: 3-Methyl-3-hydroxy-oxetane.
Oxidation: Various oxetane derivatives depending on the oxidizing agent used.
Ring-Opening: Linear or branched alcohols or ethers.
Aplicaciones Científicas De Investigación
Chemistry:
In synthetic chemistry, 3-Chloro-3-methyl-oxetane is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine:
Research into the biological activity of oxetane derivatives has shown potential in drug development. Compounds containing the oxetane ring have been investigated for their antimicrobial and anticancer properties.
Industry:
In the materials science industry, this compound is used in the synthesis of polymers and resins. Its incorporation into polymer backbones can enhance the mechanical properties and stability of the resulting materials.
Mecanismo De Acción
The mechanism by which 3-Chloro-3-methyl-oxetane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through an S_N2 mechanism. In biological systems, the oxetane ring can interact with enzymes or receptors, potentially inhibiting their function or altering their activity.
Comparación Con Compuestos Similares
3-Methyl-3-hydroxy-oxetane: Similar structure but with a hydroxyl group instead of a chlorine atom.
3,3-Dimethyl-oxetane: Contains two methyl groups instead of one chlorine and one methyl group.
3-Chloro-2-methyl-oxetane: Chlorine and methyl groups are on different carbon atoms.
Uniqueness:
3-Chloro-3-methyl-oxetane is unique due to the presence of both a chlorine atom and a methyl group on the same carbon atom within the oxetane ring. This specific substitution pattern influences its reactivity and the types of reactions it can undergo, making it distinct from other oxetane derivatives.
Propiedades
Fórmula molecular |
C4H7ClO |
|---|---|
Peso molecular |
106.55 g/mol |
Nombre IUPAC |
3-chloro-3-methyloxetane |
InChI |
InChI=1S/C4H7ClO/c1-4(5)2-6-3-4/h2-3H2,1H3 |
Clave InChI |
FICDXBDKHJNWNS-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-7-nitrobenzo[d]oxazole](/img/structure/B12861313.png)
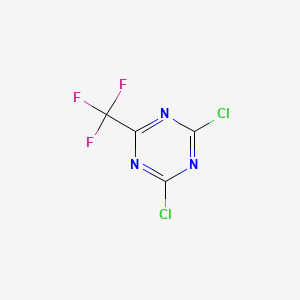
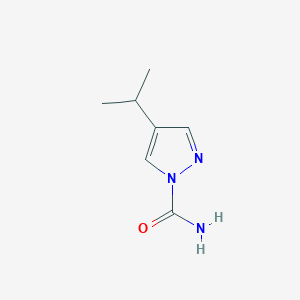
![2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole](/img/structure/B12861322.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide](/img/structure/B12861327.png)
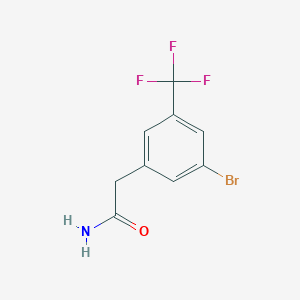
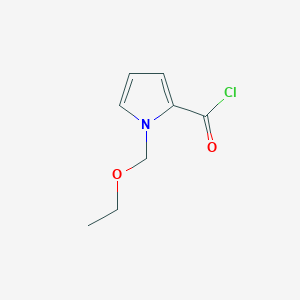
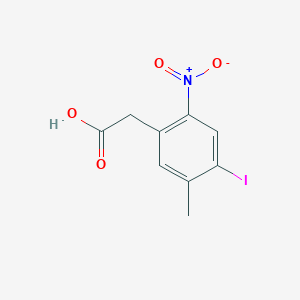

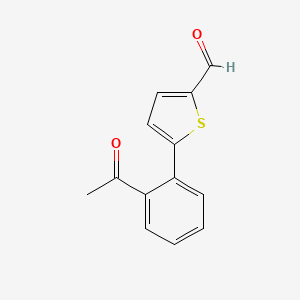

![Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)-](/img/structure/B12861360.png)
